2-Phospho-D-Glyceric Acid
Overview
Description
2-Phospho-D-Glyceric Acid is a phosphorylated derivative of glyceric acid, specifically in the D-configuration. It is an intermediate in the glycolysis metabolic pathway, where it plays a crucial role in the conversion of glucose to pyruvate. The compound has the chemical formula C3H7O7P and is known for its involvement in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phospho-D-Glyceric Acid can be synthesized through enzymatic reactions involving phosphoglycerate mutase, which catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate. This reaction is reversible and occurs under physiological conditions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of glucose by microorganisms that express the necessary enzymes for glycolysis. The compound can be extracted and purified from the fermentation broth using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phospho-D-Glyceric Acid undergoes several types of chemical reactions, including:
Isomerization: Catalyzed by phosphoglycerate mutase, converting 3-phosphoglycerate to 2-phosphoglycerate.
Dehydration: Catalyzed by enolase, converting 2-phosphoglycerate to phosphoenolpyruvate.
Common Reagents and Conditions
Phosphoglycerate Mutase: Enzyme required for isomerization.
Enolase: Enzyme required for dehydration.
Major Products Formed
Phosphoenolpyruvate: Formed from the dehydration of this compound.
Scientific Research Applications
2-Phospho-D-Glyceric Acid has numerous applications in scientific research, including:
Biochemistry: Studying metabolic pathways, particularly glycolysis and gluconeogenesis.
Medicine: Investigating metabolic disorders and developing treatments for diseases related to glycolysis.
Industrial Biotechnology: Used in the production of biofuels and other biochemicals through microbial fermentation.
Mechanism of Action
2-Phospho-D-Glyceric Acid exerts its effects primarily through its role as an intermediate in glycolysis. It is converted to phosphoenolpyruvate by the enzyme enolase. This conversion is a key step in the metabolic pathway that leads to the production of ATP, the energy currency of the cell .
Comparison with Similar Compounds
Similar Compounds
3-Phospho-D-Glyceric Acid: Another intermediate in glycolysis, differing in the position of the phosphate group.
Phosphoenolpyruvate: The product of the dehydration of 2-Phospho-D-Glyceric Acid.
Uniqueness
This compound is unique in its specific role in the glycolysis pathway, acting as a precursor to phosphoenolpyruvate. Its position in the pathway makes it a critical compound for the efficient production of ATP .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-phosphonooxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIURPTVHJPJLF-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862986 | |
Record name | (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phospho-D-glyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-57-0 | |
Record name | 2-Phospho-D-glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHOSPHO-D-GLYCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ2LFC6KEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phospho-D-glyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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